Cas no 1923-70-2 (Tetrabutylammonium perchlorate)

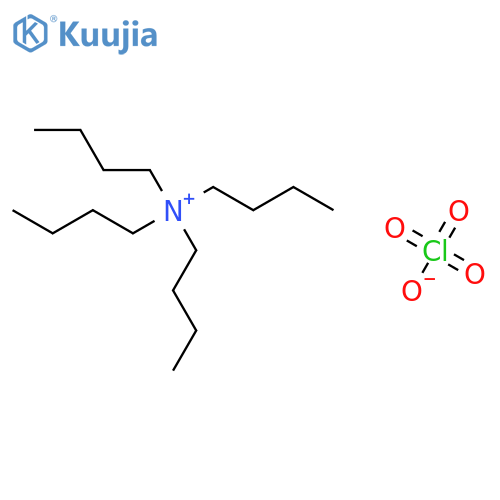

1923-70-2 structure

商品名:Tetrabutylammonium perchlorate

CAS番号:1923-70-2

MF:C16H36ClNO4

メガワット:341.914344787598

MDL:MFCD00038722

CID:42190

PubChem ID:87576672

Tetrabutylammonium perchlorate 化学的及び物理的性質

名前と識別子

-

- Tetrabutylammonium perchlorate

- TETRA-N-BUTYLAMMONIUM PERCHLORATE

- n,n,n-tributyl-1-butanaminiuperchlorate

- TETRABUTYLAMMONIUM PERCHLORATE ELECTRO-C HEMICAL GRADE

- TETRABUTYLAMMONIUM PERCHLORATE REAGENT

- 1-Butanaminium, N,N,N-tributyl-, perchlorate

- tetra-n-butylammonium perchlorate, electrochemical grade

- Tetrabutylazanium perchlorate

- Tetrabutylaminium·perchlorate

- Hyperchloric acidanion·tetrabutylaminium

- Tetrabutylaminium·hyperchloric acidanion

- [(n-Bu)4N]ClO4

- Bu4N(1+)*ClO4(1-)

- n,n,n-tributylbutan-1-aminium perchlorate

- TBA perchlorate

- Tetrabutylammonium Perchlorat

- Tetrabutylammonium p

- Four tetrabutylaMMoniuMperchlorate

- Tetrabutylammoniumperchlorate,min.98%

- Tetrabutyl ammonium perchlorate

- 1-Butanaminium, N,N,N-tributyl-, perchlorate (1:1)

- tetrabutylammoniumperchlorate

- tetrabutylazanium,perchlorate

- C16H36ClNO4

- KSC176C0T

- Jsp003952

- tetrabutylazanium;perchlorate

- FT-0656108

- AC-11052

- AKOS002376442

- H11294

- AS-15957

- CS-0185879

- W-107720

- SCHEMBL35671

- DTXSID9062065

- (tetra(n-butyl)ammonium perchlorate)

- 1923-70-2

- Tetrabutyl-ammonium; perchlorate

- T0836

- EINECS 217-655-5

- HY-W127680

- Q55574227

- BCP24459

- TETRABUTYLAMMONIUM PERCHLORATE???REAGENT

- NS00081251

- CHEMBL1078234

- MFCD00038722

- KBLZDCFTQSIIOH-UHFFFAOYSA-M

- Tetranbutylammonium perchlorate

- DTXCID7036038

- DB-065779

- 1Butanaminium, N,N,Ntributyl, perchlorate

- 217-655-5

- Tetrabutylammonium (perchlorate)

-

- MDL: MFCD00038722

- インチ: 1S/C16H36N.ClHO4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3,4)5/h5-16H2,1-4H3;(H,2,3,4,5)/q+1;/p-1

- InChIKey: KBLZDCFTQSIIOH-UHFFFAOYSA-M

- ほほえんだ: Cl(=O)(=O)(=O)[O-].[N+](C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])(C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])(C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 341.23300

- どういたいしつりょう: 242.284775

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 12

- 複雑さ: 212

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 74.3

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 色と性状: けっしょう

- 密度みつど: 1.0387 (rough estimate)

- ゆうかいてん: 211-215 °C

- ふってん: °Cat760mmHg

- フラッシュポイント: °C

- 屈折率: 1.6800 (estimate)

- ようかいど: acetonitrile: 0.1 g/mL, clear, colorless

- すいようせい: Soluble in acetonitrile and ethanol. Very slightly soluble in water.

- あんていせい: Stable. Strong oxidizer - contact with combustible material may cause fire. Incompatible with strong reducing agents, combustible materials. Do not heat.

- PSA: 74.27000

- LogP: 5.21790

- かんど: Hygroscopic

- ようかいせい: 水に溶ける

Tetrabutylammonium perchlorate セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H272,H315,H319,H335

- 警告文: P220,P261,P305+P351+P338

- 危険物輸送番号:UN 1479 5.1/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 5-8-36/37/38

- セキュリティの説明: S17-S26-S36-S36/37/39

-

危険物標識:

- セキュリティ用語:5.1

- 包装カテゴリ:II

- 包装グループ:II

- 危険レベル:5.1

- TSCA:Yes

- リスク用語:R36/37/38; R5; R8

- 包装等級:II

- 危険レベル:5.1

- ちょぞうじょうけん:Store at room temperature

Tetrabutylammonium perchlorate 税関データ

- 税関コード:2923900090

- 税関データ:

中国税関コード:

2923900090概要:

29239000090他の四級アンモニウム塩及び四級アンモニウム塩基。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2923900090他の四級アンモニウム塩及び水酸化物。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

Tetrabutylammonium perchlorate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| BAI LING WEI Technology Co., Ltd. | 438232-100G |

Tetrabutylammonium perchlorate, 98% |

1923-70-2 | 98% | 100G |

¥ 941 | 2022-04-26 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T0836-25g |

Tetrabutylammonium perchlorate |

1923-70-2 | 98.0%(T) | 25g |

¥480.0 | 2022-05-30 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T0836-100g |

Tetrabutylammonium perchlorate |

1923-70-2 | 98.0%(T) | 100g |

¥1180.0 | 2022-05-30 | |

| Oakwood | 235641-5g |

Tetrabutylammonium perchlorate |

1923-70-2 | 95% | 5g |

$27.00 | 2024-07-19 | |

| BAI LING WEI Technology Co., Ltd. | 07-1969-25g |

Tetrabutylammonium perchlorate, min. 98% |

1923-70-2 | min. 98% | 25g |

¥ 1210 | 2022-04-25 | |

| BAI LING WEI Technology Co., Ltd. | 235641-500g |

Tetrabutylammonium perchlorate |

1923-70-2 | 95% | 500g |

¥ 6930 | 2022-04-26 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T109600-10g |

Tetrabutylammonium perchlorate |

1923-70-2 | 10g |

¥350.90 | 2023-09-01 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 86893-10G |

Tetrabutylammonium perchlorate |

1923-70-2 | 99.0% | 10g |

¥1122.18 | 2025-01-07 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T109601-500g |

Tetrabutylammonium perchlorate |

1923-70-2 | 98% | 500g |

¥3608.90 | 2023-09-01 | |

| eNovation Chemicals LLC | D388817-5g |

Tetrabutylammonium perchlorate |

1923-70-2 | 97% | 5g |

$105 | 2024-05-24 |

Tetrabutylammonium perchlorate サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:1923-70-2)Tetrabutylammonium perchlorate

注文番号:A1202231

在庫ステータス:in Stock/in Stock/in Stock

はかる:25g/100g/500g

清らかである:99%/99%/99%

最終更新された価格情報:Friday, 30 August 2024 02:47

価格 ($):281.0/309.0/1164.0

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:1923-70-2)四丁基

注文番号:LE1611164

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:29

価格 ($):discuss personally

Tetrabutylammonium perchlorate 関連文献

-

Qixi Mi,Robert H. Coridan,Bruce S. Brunschwig,Harry B. Gray,Nathan S. Lewis Energy Environ. Sci. 2013 6 2646

-

Monika Wysocka,Krzysztof Winkler,Alan L. Balch J. Mater. Chem. 2004 14 1036

-

Katja Dralle Mjos,Jacqueline F. Cawthray,Gene Jamieson,Judith A. Fox,Chris Orvig Dalton Trans. 2015 44 2348

-

Krzysztof Winkler,Krzysztof Noworyta,Ana de Bettencourt-Dias,Janusz W. Sobczak,Chien-Ting Wu,Li-Chyong Chen,Wlodzimierz Kutner,Alan L. Balch J. Mater. Chem. 2003 13 518

-

5. 236. Mechanism of substitution at a saturated carbon atom. Part LIV. Kinetics of chlorine exchange between triphenylmethyl chloride and tetra-n-butylammonium chloride in benzeneE. D. Hughes,C. K. Ingold,S. F. Mok,S. Patai,Y. Pocker J. Chem. Soc. 1957 1220

1923-70-2 (Tetrabutylammonium perchlorate) 関連製品

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:1923-70-2)Tetrabutylammonium perchlorate

清らかである:98%

はかる:Company Customization

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:1923-70-2)tetrabutylammonium perchlorate

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ